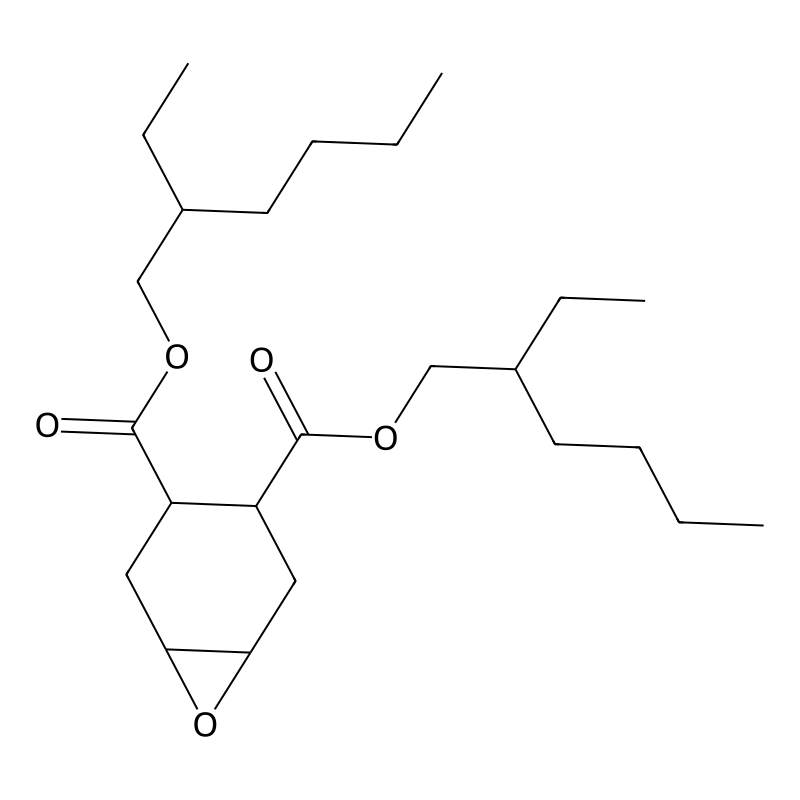Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Synthesis
BEHD contains two epoxide groups and a cyclohexane ring, characteristic of epoxy resins. Epoxy resins are well-established in polymer chemistry for their ability to undergo cross-linking reactions, forming strong and versatile materials. Research could explore BEHD as a monomer for the synthesis of novel epoxy polymers with tailored properties depending on the chosen curing agents and reaction conditions [].
Material Science
The trifunctional nature of BEHD (two glycidyl groups and one cycloaliphatic epoxy group) might be advantageous in material science applications. Studies could investigate BEHD in the formulation of advanced adhesives, composites, and electrical insulation materials, potentially leading to products with enhanced properties like heat resistance and cross-linking density.
Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate is a chemical compound characterized by its molecular formula and a molecular weight of approximately 406.56 g/mol. This compound is a colorless to yellowish liquid that exhibits excellent thermal stability and resistance to microorganisms, making it suitable for various industrial applications. Its structure consists of a tetrahydrophthalate backbone with two 2-ethylhexyl ester groups and an epoxide functional group, which contributes to its unique properties in polymer formulations and coatings .
- Ring Opening Reaction: The epoxide can react with nucleophiles (e.g., alcohols or amines) leading to the formation of diols or amines, which can be further utilized in polymer synthesis.
- Polymerization: This compound can participate in cross-linking reactions when mixed with curing agents, resulting in thermosetting polymers that exhibit enhanced mechanical and thermal properties.
- Hydrolysis: Under acidic or basic conditions, the ester groups may hydrolyze to form corresponding acids and alcohols, which can affect the stability and performance of materials containing this compound .
The synthesis of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate typically involves the following steps:
- Starting Materials: The synthesis begins with 4,5-epoxytetrahydrophthalic anhydride.
- Esterification: The anhydride is reacted with 2-ethylhexanol in the presence of an acid catalyst to form the diester.
- Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products.
This method allows for high yields and purity of the final product, making it suitable for industrial applications .
Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate is widely used in various applications:
- Plasticizers: It is primarily used as a plasticizer in polyvinyl chloride (PVC) formulations, enhancing flexibility and durability.
- Coatings: Its excellent adhesion properties make it suitable for use in coatings and sealants that require resistance to heat and moisture.
- Adhesives: The compound's stability under heat makes it a valuable component in high-performance adhesives used in construction and automotive industries .
Studies on the interactions of Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate with other compounds indicate that it can enhance the performance of polymer blends. For instance:
- With Polyvinyl Chloride: It improves flexibility without significantly compromising mechanical strength.
- With Epoxy Resins: It acts as a modifier that enhances toughness and thermal stability.
Additionally, interaction studies reveal that this compound does not significantly leach from finished products, indicating good compatibility with other materials used in formulations .
Several compounds share structural similarities with Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Di(2-ethylhexyl) phthalate | C24H38O4 | Commonly used plasticizer; higher toxicity concerns |
| Di-n-octyl phthalate | C24H38O4 | Widely used plasticizer; similar applications |
| Bis(2-ethylhexyl) adipate | C22H42O4 | Used as a plasticizer; lower thermal stability |
| Diisononyl phthalate | C27H42O4 | Known for flexibility; environmental concerns |
Di-(2-Ethylhexyl)4,5-Epoxytetrahydrophthalate stands out due to its unique epoxide group, which provides additional reactivity for polymerization processes while maintaining lower toxicity profiles compared to traditional phthalates .
XLogP3
GHS Hazard Statements
Pictograms

Irritant







